3,5-Dimethoxycinnamic acid
Overview
Description
3,5-Dimethoxycinnamic acid is an organic compound with the chemical formula C₁₁H₁₂O₄. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions. This compound is predominantly found in its trans configuration and is known for its white crystalline solid appearance .
Mechanism of Action
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that phenolic compounds like 3,5-dimethoxycinnamic acid can have antioxidant effects, which suggests they may interact with pathways related to oxidative stress .
Pharmacokinetics
A study on a similar compound, dimethoxycinnamic acid, found that it was rapidly absorbed in the free form most likely by passive diffusion in the upper gastrointestinal tract .
Result of Action
It’s known that the compound can increase the bioluminescence intensity of the immature living gills of the luminous fungus mycena chlorophos .
Biochemical Analysis
Biochemical Properties
3,5-Dimethoxycinnamic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in oxidative stress, such as lipoxygenase and cyclooxygenase, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential in modulating oxidative stress and inflammation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase . Furthermore, this compound affects cell signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation . These effects contribute to the compound’s ability to protect cells from oxidative damage and reduce inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes like lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of reactive oxygen species . Additionally, this compound can activate antioxidant response elements in the genome, leading to the upregulation of antioxidant enzymes . These molecular interactions underline the compound’s role in modulating oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects for several weeks in vitro . The stability and efficacy of the compound may vary depending on the experimental conditions and storage methods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity . At high doses, this compound may cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of the compound while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to phenylpropanoid metabolism. The compound is metabolized by enzymes such as cytochrome P450s and glucuronosyltransferases, leading to the formation of various metabolites . These metabolic transformations can affect the bioavailability and activity of this compound, influencing its overall efficacy in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. The compound has been found to localize in different cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and exert its effects on cellular processes . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dimethoxycinnamic acid can be achieved through the methyl esterification reaction of cinnamic acid. A common method involves esterifying cinnamic acid with methanol in the presence of a catalyst to produce this compound methyl ester. This methyl ester is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade methanol and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups into hydroxyl groups, forming hydroxycinnamic acid derivatives.
Reduction: The double bond in the propenoic acid side chain can be reduced to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions
Major Products:
Oxidation: Hydroxycinnamic acid derivatives.
Reduction: Saturated cinnamic acid derivatives.
Substitution: Various substituted cinnamic acid derivatives depending on the reagent used
Scientific Research Applications
3,5-Dimethoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: The compound is studied for its antioxidant properties and its role in inhibiting oxidative stress.
Medicine: Research has shown potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of cosmetics, food additives, and preservatives due to its stability and beneficial properties
Comparison with Similar Compounds
- 3,4-Dimethoxycinnamic acid
- 4-Hydroxy-3,5-dimethoxycinnamic acid
- trans-Cinnamic acid
- 3,4-Methylenedioxycinnamic acid
Comparison: 3,5-Dimethoxycinnamic acid is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to 3,4-Dimethoxycinnamic acid, the 3,5-isomer has different steric and electronic properties, leading to variations in its antioxidant and anti-inflammatory activities. The presence of methoxy groups at the 3 and 5 positions also distinguishes it from trans-Cinnamic acid, which lacks these substituents and therefore has different chemical and biological properties .
Properties
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRUFWCGBMYDJ-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251999 | |
Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20767-04-8, 16909-11-8 | |
Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20767-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16909-11-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',5'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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